1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethoxymethyl group and a methylamino group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 4-methylpiperidine with ethoxymethyl chloride, followed by the introduction of a methylamino group through reductive amination. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the ethoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the ethoxymethyl group.
Scientific Research Applications
1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpiperidin-1-yl)-2-(methylamino)ethan-1-one: Lacks the ethoxymethyl group, which may affect its chemical reactivity and biological activity.
1-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one: Contains a methoxymethyl group instead of an ethoxymethyl group, leading to differences in solubility and stability.
Uniqueness
1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one is unique due to the presence of the ethoxymethyl group, which can influence its chemical properties and interactions with biological targets. This structural feature may enhance its solubility, stability, and overall efficacy in various applications.
Properties
IUPAC Name |
1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]-2-(methylamino)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-4-16-10-12(2)5-7-14(8-6-12)11(15)9-13-3/h13H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZQVYWSVFZBAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)C(=O)CNC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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